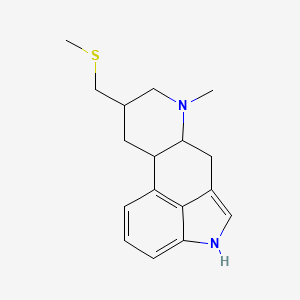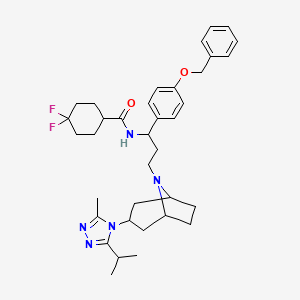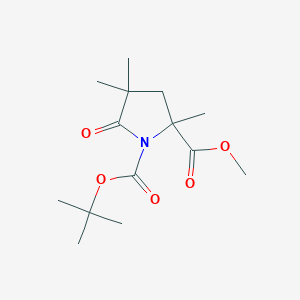
CID 18714064
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated is a type of organosilicon compound. It is a copolymer consisting of methylhydrosiloxane and dimethylsiloxane units, terminated with trimethylsiloxane groups. This compound is known for its unique properties, such as its ability to act as a reducing agent and its use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated typically involves the hydrolytic polycondensation of dichlorosilane (H₂SiCl₂) and trimethylchlorosilane (Me₃SiCl) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the desired copolymer structure is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolytic polycondensation processes. The reaction conditions are optimized to achieve high yields and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated undergoes various chemical reactions, including:
Reduction: It acts as a mild reducing agent due to the presence of Si-H bonds.
Hydrosilylation: The Si-H bonds can react with alkenes and alkynes in the presence of a catalyst to form silicon-carbon bonds.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Transition metal catalysts such as platinum or palladium are commonly used in hydrosilylation reactions.
Major Products
Silicon-carbon compounds: Formed through hydrosilylation reactions.
Reduced organic compounds: Produced via reduction reactions.
Scientific Research Applications
Methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various silicon-based compounds.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Utilized in the formulation of drug delivery systems and medical devices.
Industry: Applied in the production of silicone elastomers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated is primarily based on the reactivity of the Si-H bonds. These bonds can undergo various chemical transformations, such as reduction and hydrosilylation, leading to the formation of new compounds . The compound’s ability to act as a reducing agent is due to the polarization of the Si-H bond, which makes the hydrogen slightly hydridic in nature .
Comparison with Similar Compounds
Similar Compounds
Polydimethylsiloxane: A similar compound but lacks the hydrosiloxane units, making it less reactive in certain chemical reactions.
Polymethylhydrosiloxane: Contains only methylhydrosiloxane units and is more reactive due to the higher concentration of Si-H bonds.
Uniqueness
Methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated is unique due to its balanced composition of methylhydrosiloxane and dimethylsiloxane units, providing both reactivity and stability. The trimethylsiloxane termination enhances its compatibility with various substrates and improves its performance in industrial applications .
Properties
Molecular Formula |
C9H27O3Si4 |
|---|---|
Molecular Weight |
295.65 g/mol |
InChI |
InChI=1S/C9H27O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h1-9H3 |
InChI Key |
KIVDSBMSOXCOFX-UHFFFAOYSA-N |
Isomeric SMILES |
C[Si@](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)

